2-(2-Butoxyethoxy)ethyl acetate

Catalog No.
S522355
CAS No.
124-17-4
M.F
C10H20O4
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Butoxyethoxy)ethyl acetate

CAS Number

124-17-4

Product Name

2-(2-Butoxyethoxy)ethyl acetate

IUPAC Name

2-(2-butoxyethoxy)ethyl acetate

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C10H20O4/c1-3-4-5-12-6-7-13-8-9-14-10(2)11/h3-9H2,1-2H3

InChI Key

VXQBJTKSVGFQOL-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOC(=O)C

Solubility

0.22 M
Very soluble in acetone, ethyl ether, ethanol
Miscible with most organic liquids.
In water, 3.10X10+4 mg/L at 25 °C
In water, 65,000 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 6.5

Synonyms

2-(2-butoxyethoxy)ethyl acetate, butyl diglycol acetate, DGBA, diethylene glycol monobutyl ether acetate

Canonical SMILES

CCCCOCCOCCOC(=O)C

Description

The exact mass of the compound 2-(2-Butoxyethoxy)ethyl acetate is 204.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.22 mvery soluble in acetone, ethyl ether, ethanolmiscible with most organic liquids.in water, 3.10x10+4 mg/l at 25 °cin water, 65,000 mg/l at 20 °csolubility in water, g/100ml at 20 °c: 6.5. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6570. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Solvent for Organic Synthesis: Due to its mild polarity and relatively high boiling point, BGDA can potentially act as a solvent for various organic reactions. Its ability to dissolve a wide range of non-polar and polar compounds makes it a candidate for research involving organic synthesis [].

Further Exploration:

  • Development of New Polymeric Materials: BGDA's role as a solvent or plasticizer in the development of novel polymers is a potential research avenue.
  • Formulation Studies: Its compatibility with various substances might be valuable in formulating research chemicals, reaction mixtures, or analytical solutions.

2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol monobutyl ether acetate, is an organic compound with the molecular formula C₁₀H₂₀O₄ and a molar mass of approximately 204.27 g/mol. It is a colorless to yellowish liquid with a mild odor and is primarily used as a solvent in various industrial applications. The compound is soluble in water and has a boiling point of around 245 °C, making it suitable for high-temperature applications .

While extensive data on BDGA's toxicity is not readily available in scientific literature, some safety concerns exist:

  • Moderate Toxicity: Studies suggest moderate oral and inhalation toxicity in animals.
  • Potential Skin and Eye Irritation: The solvent properties can irritate skin and eyes upon contact.
Typical of esters. These include:

  • Hydrolysis: In the presence of water and acid or base, it can be hydrolyzed to yield 2-butoxyethanol and acetic acid.
  • Transesterification: It can react with alcohols to form new esters, which is useful in the synthesis of various chemical products.
  • Oxidation: Under certain conditions, it may be oxidized to form acids or aldehydes.

These reactions are significant for its use in chemical synthesis and formulation .

There are multiple methods for synthesizing 2-(2-Butoxyethoxy)ethyl acetate:

  • Esterification Reaction: This involves the reaction between diethylene glycol monobutyl ether and acetic acid under acidic conditions.
  • Transesterification: This method uses an alcohol and an ester to produce 2-(2-Butoxyethoxy)ethyl acetate along with another ester.
  • Direct Etherification: This process involves the direct reaction of butanol with ethylene oxide followed by esterification with acetic acid .

2-(2-Butoxyethoxy)ethyl acetate is utilized in various applications, including:

  • Coatings: Used as a solvent in paints and coatings due to its excellent solvency properties.
  • Adhesives: Acts as a solvent in adhesive formulations.
  • Inks and Toners: Employed in printing inks for its ability to dissolve various pigments.
  • Laboratory Chemicals: Used as a reagent in chemical syntheses and analyses .

Interaction studies involving 2-(2-Butoxyethoxy)ethyl acetate have focused on its reactivity with other chemicals, particularly strong oxidizers and bases. It is noted that the compound may form hazardous peroxides if not stored properly. Safety data indicate that it should be handled with care to avoid reactions that could lead to hazardous conditions .

Several compounds share structural similarities or functional characteristics with 2-(2-Butoxyethoxy)ethyl acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Butyl diglycol acetateC₈H₁₈O₄Similar solvent properties; used in coatings
Diethylene glycol butyl etherC₈H₁₈O₄Used primarily as a solvent; lower boiling point
Ethylene glycol butyl ether acetateC₉H₁₈O₄Higher solubility in water; used in personal care products

Uniqueness of 2-(2-Butoxyethoxy)ethyl Acetate

What sets 2-(2-Butoxyethoxy)ethyl acetate apart from these similar compounds is its specific balance between solubility, boiling point, and low toxicity, making it particularly suitable for applications requiring both performance and safety. Its unique structure allows it to act effectively as a solvent while minimizing environmental impact compared to other solvents .

2-(2-Butoxyethoxy)ethyl acetate represents a systematic nomenclature following International Union of Pure and Applied Chemistry guidelines [1] [2]. The compound's official IUPAC name reflects its structural composition through a hierarchical naming system that identifies the parent chain, substituents, and functional groups in order of priority [3].

The systematic name can be deconstructed as follows: the acetate portion indicates the presence of an acetyl functional group (CH₃CO-) attached to an oxygen atom, forming an ester linkage [1]. The ethyl component represents a two-carbon chain bearing the ester oxygen. The butoxyethoxy substituent describes a butyl group (four-carbon saturated chain) connected through an ether linkage to an ethoxy group, which is subsequently connected to the main ethyl chain through another ether bond [4].

Alternative nomenclature systems recognize this compound under several names including diethylene glycol monobutyl ether acetate, butyl carbitol acetate, and butyl diglycol acetate [1] [3]. These names reflect different approaches to describing the same molecular structure, with diethylene glycol monobutyl ether acetate emphasizing the glycol ether foundation of the molecule [5].

The Chemical Abstracts Service registry number 124-17-4 serves as the unique identifier for this compound in chemical databases worldwide [1] [6]. This CAS number facilitates unambiguous identification across different naming conventions and languages, ensuring consistency in scientific literature and regulatory documentation.

The molecular formula C₁₀H₂₀O₄ provides the elemental composition, indicating ten carbon atoms, twenty hydrogen atoms, and four oxygen atoms [1] [7]. The molecular weight of 204.26 grams per mole has been consistently reported across multiple authoritative sources [1] [6] [8].

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(2-Butoxyethoxy)ethyl acetate exhibits characteristic features of organic compounds containing multiple ether linkages and an ester functional group. The molecule adopts an extended conformation due to the presence of flexible ether chains that minimize steric interactions [4] [5].

The ester functional group demonstrates planar geometry around the carbonyl carbon, consistent with sp² hybridization. The carbon-oxygen double bond length in the acetate group is approximately 1.23 Angstroms, typical for carbonyl compounds [9]. The ester linkage creates a resonance-stabilized system where electron delocalization occurs between the oxygen lone pairs and the carbonyl π-system.

The butyl chain portion of the molecule adopts typical alkane conformations with tetrahedral geometry around each carbon center. The preferred conformation involves anti arrangements around carbon-carbon bonds to minimize gauche interactions [9]. The terminal methyl group demonstrates free rotation around the carbon-carbon bond axis.

The diethylene glycol ether backbone provides considerable conformational flexibility due to multiple single bonds that can undergo rotation. Each ether oxygen possesses two lone pairs of electrons arranged in approximately tetrahedral geometry, with bond angles slightly compressed from the ideal 109.5 degrees due to lone pair repulsion effects [4].

Computational studies suggest that the molecule can adopt numerous low-energy conformations due to the flexibility of the ether chains. The most stable conformations tend to maximize intramolecular hydrogen bonding opportunities while minimizing steric clashes between substituents [10]. The overall molecular shape can be described as extended and flexible, with the capability to adopt various conformations depending on the chemical environment.

The conformational preferences significantly influence the compound's physical properties, including its solubility characteristics and interaction with other molecules. The extended nature of the preferred conformations contributes to the compound's effectiveness as a solvent by providing multiple sites for intermolecular interactions [11] [12].

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 2-(2-Butoxyethoxy)ethyl acetate displays characteristic absorption bands that enable definitive identification of functional groups present in the molecule [13] [14]. The most prominent feature appears in the carbonyl stretching region at 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group [14]. This absorption appears as a strong, sharp peak that serves as a diagnostic marker for acetate esters.

The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region [14] [15]. These peaks result from the numerous methyl and methylene groups present throughout the molecular structure. The asymmetric and symmetric stretching modes of CH₂ and CH₃ groups contribute to the complexity of this spectral region.

Carbon-oxygen stretching vibrations appear as multiple strong bands between 1050-1210 cm⁻¹ [14]. The ester C-O stretch typically occurs at 1163-1210 cm⁻¹, while the ether C-O stretches appear at lower frequencies around 850-1150 cm⁻¹. These multiple C-O stretching bands reflect the presence of several different ether and ester linkages within the molecule.

The C-H bending vibrations of alkyl groups appear as medium to strong absorptions in the 1350-1470 cm⁻¹ region [14] [15]. These deformation modes provide additional confirmation of the saturated hydrocarbon portions of the molecule.

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(2-Butoxyethoxy)ethyl acetate recorded at 400 MHz in deuterated chloroform reveals distinct signal patterns characteristic of the molecular structure [16] [17]. The acetyl methyl group produces a singlet at 2.08 ppm, integrating for three protons. This signal appears as a singlet due to the absence of coupling with adjacent protons across the carbonyl group.

The ester methylene protons (-OCH₂CH₂O-) adjacent to the acetate carbonyl appear as a triplet at 4.22-4.28 ppm, integrating for two protons [17]. The triplet multiplicity results from coupling with the adjacent methylene group in the ethoxy chain. The downfield chemical shift reflects the deshielding effect of the electron-withdrawing ester oxygen.

The butyl chain terminus produces a characteristic triplet at 0.92 ppm for the terminal methyl group, integrating for three protons [17]. The butyl methylene protons generate complex multiplet patterns between 1.34-1.59 ppm, integrating for four protons total. These signals reflect the typical chemical shift range for saturated aliphatic carbons.

The ethoxy chain protons (-OCH₂CH₂O-) appear as complex multiplets in the 3.46-3.75 ppm region, integrating for eight protons total [17]. The overlapping nature of these signals results from the similar chemical environments of the multiple ether-linked methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments [18]. The carbonyl carbon of the acetate group appears at approximately 170 ppm, typical for ester carbonyls. The acetyl methyl carbon resonates around 21 ppm, while the various methylene and methyl carbons of the alkyl chains appear in the 14-70 ppm range depending on their proximity to electronegative oxygen atoms.

Mass Spectrometry

The electron ionization mass spectrum of 2-(2-Butoxyethoxy)ethyl acetate exhibits fragmentation patterns consistent with the molecular structure [7] [17]. The molecular ion peak appears at m/z 204, corresponding to the molecular weight, though this peak typically shows low intensity due to extensive fragmentation of the flexible ether chains.

The base peak occurs at m/z 57, corresponding to the butyl cation (C₄H₉⁺) formed by cleavage adjacent to the ether oxygen [7]. This fragmentation represents the most stable ionic fragment due to the stabilization provided by the butyl carbocation structure.

A significant peak appears at m/z 87 with 62.9% relative intensity, assigned to the fragment C₄H₉OCH₂CH₂⁺ [7]. This ion results from cleavage of the diethylene glycol chain while retaining the butyl ether portion. The intensity of this peak reflects the stability of this particular fragment ion.

The acetyl cation (CH₃CO⁺) produces a prominent peak at m/z 43 with 93% relative intensity [7]. This fragment forms through alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pattern for acetate esters. Additional fragments at m/z 41, 29, 27, and 15 correspond to various hydrocarbon and oxygenated fragments formed through secondary fragmentation processes.

The fragmentation pattern provides definitive structural confirmation by demonstrating the presence of the acetate ester functionality, the butyl ether chain, and the diethylene glycol backbone. The relative intensities of the fragments correlate with their thermodynamic stabilities and the ease of their formation through specific bond cleavage processes.

Data Tables Summary

The comprehensive spectroscopic and physical property data compiled from multiple authoritative sources provides a complete characterization profile for 2-(2-Butoxyethoxy)ethyl acetate. The physical properties demonstrate the compound's liquid state at ambient conditions, with a boiling point of 245-247°C and melting point of -32°C [1] [6] [8]. The density ranges from 0.975-0.981 g/cm³ at 20°C, while the refractive index falls between 1.421-1.428 [6] [8] [19].

The spectroscopic data establishes definitive structural identification through characteristic absorption frequencies, chemical shifts, and fragmentation patterns. The infrared spectrum confirms the presence of ester and ether functional groups through diagnostic C=O and C-O stretching vibrations [13] [14]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through characteristic chemical shifts and coupling patterns [16] [17]. Mass spectrometry delivers molecular weight confirmation and structural elucidation through predictable fragmentation pathways [7] [17].

The continuous esterification of 2-(2-Butoxyethoxy)ethyl acetate employs solid acid catalysts to achieve superior process efficiency and environmental compliance compared to traditional homogeneous acid catalysts. The synthesis pathway involves the direct esterification of 2-(2-butoxyethoxy)ethanol with acetic acid or acetic anhydride in the presence of heterogeneous acid catalysts [1] [2] [3].

Solid Acid Catalyst Selection and Performance

Commercial sulfonated ion-exchange resins, particularly Amberlyst-15 and Amberlyst-16, demonstrate exceptional catalytic activity in continuous esterification processes. These catalysts achieve conversion efficiencies of 85-92% and 82-88% respectively under optimal operating conditions [4] [5]. The sulfonated activated carbon monolith catalyst (sACM) exhibits superior performance with space-time yields of 96 g L⁻¹ h⁻¹ and selectivity of 76% at 150°C and 300 psig [1].

Phenolic-formaldehyde acid resins (PAFR) represent an alternative solid acid catalyst system that offers excellent catalytic stability and reusability. These catalysts demonstrate conversion efficiencies of 85-90% with catalyst lifetimes exceeding 1000 hours in continuous operation [4] [6]. The catalytic activity correlates directly with the acid site density and distribution, with optimal performance achieved at acid strengths of 4.7-5.2 mmol/g [4].

Reactor Configuration and Process Design

Fixed-bed tubular reactors constitute the preferred configuration for continuous esterification processes. The reactor design features a 4.4 mm internal diameter packed with solid acid catalyst, enabling precise control of residence time and temperature profiles [4]. The feed mixture of 2-(2-butoxyethoxy)ethanol and acetic acid is maintained at a 1:1.1 molar ratio to ensure complete conversion while minimizing excess acid requirements [4].

The continuous process operates at flow rates of 0.1-1.0 mL min⁻¹ with contact times ranging from 18.5 to 20 minutes. Temperature control between 140-150°C ensures optimal reaction kinetics while preventing catalyst deactivation [1] [4]. The reactor system incorporates water removal capabilities to drive the equilibrium toward product formation and maintain high conversion efficiency [4].

Process Parameters and Optimization

ParameterTypical RangeOptimal ConditionsReference
Temperature Range120-150°C140-145°CCitations 1, 4, 21
Molar Ratio (Acid:Alcohol)1:1 to 1:41:3Citations 21, 23, 24
Catalyst Loading0.5-5 wt%1-2 wt%Citations 4, 23, 24
Residence Time10-60 min20-30 minCitations 21, 23
Pressure1-5 bar3-4 barCitations 1, 4
Conversion Efficiency70-95%85-95%Citations 1, 4, 21

Reaction Optimization Parameters (Temperature, Molar Ratios, Catalytic Efficiency)

Temperature Effects and Kinetic Considerations

Temperature optimization represents a critical factor in maximizing esterification efficiency while maintaining catalyst stability. The reaction follows Arrhenius kinetics with an activation energy of approximately 45-50 kJ/mol for solid acid-catalyzed esterification [8]. Operating temperatures between 140-145°C provide optimal balance between reaction rate and catalyst longevity [1] [4].

At temperatures below 120°C, the reaction rate decreases significantly, resulting in incomplete conversion and extended residence times. Conversely, temperatures exceeding 160°C lead to catalyst deactivation through thermal degradation of the acid sites and increased formation of undesirable byproducts [5] [6]. The temperature profile within the reactor must be carefully controlled to avoid hot spots that can cause localized catalyst deactivation [1].

Molar Ratio Optimization and Stoichiometric Considerations

The molar ratio of reactants significantly influences both conversion efficiency and product selectivity. Theoretical stoichiometry requires a 1:1 molar ratio of alcohol to acid, but practical operation employs slight excess of alcohol to drive the equilibrium toward product formation [9] [5]. Optimal molar ratios range from 1:1.1 to 1:1.3 (acid:alcohol) to maximize conversion while minimizing excess reactant recovery costs [4] [6].

Excessive alcohol ratios beyond 1:1.5 result in diminishing returns in conversion improvement while increasing downstream separation costs. The presence of water as a reaction byproduct necessitates careful control of reactant ratios to prevent hydrolysis reactions that can reduce product yield [5] [6]. Mathematical modeling studies indicate that molar ratios of 1:1.2 provide optimal economic performance considering both conversion efficiency and separation costs [9].

Catalytic Efficiency and Activity Optimization

Catalyst loading optimization balances catalytic activity with economic considerations. Loading levels of 1-2 wt% based on total reactant mass provide optimal performance for most solid acid catalysts [4] [5] [6]. Lower catalyst loadings result in reduced conversion rates and longer residence times, while higher loadings offer minimal improvement in conversion efficiency [5].

The catalytic efficiency depends on several factors including acid site accessibility, pore structure, and hydrophobic characteristics. Catalysts with higher acid site density (>4.0 mmol/g) demonstrate superior performance, provided the sites remain accessible to reactant molecules [4] [6]. The catalyst particle size affects mass transfer limitations, with optimal particle sizes ranging from 0.5-2.0 mm for fixed-bed operations [1] [4].

Solid Acid Catalyst Performance Comparison

Catalyst TypeAcid Strength (mmol/g)Operating Temperature (°C)Conversion Efficiency (%)Reusability CyclesIndustrial Scalability
Amberlyst-154.7120-15085-926-8High
Amberlyst-164.2120-15082-885-7High
Sulfonated Carbon3.8110-14078-854-6Medium
p-Toluenesulfonic Acid10.8100-12088-958-10High
Sulfuric Acid (Reference)18.4100-12092-98N/ALimited
PAFR (Phenolic Resin)5.2120-15085-906-8High

Process Monitoring and Control Systems

Advanced process control systems monitor key parameters including temperature, pressure, flow rates, and conversion efficiency in real-time. Temperature control systems maintain reaction temperature within ±2°C to ensure consistent product quality and catalyst performance [1] [4]. Pressure control prevents vapor phase formation while maintaining liquid phase reaction conditions [1].

Online analytical systems including gas chromatography and infrared spectroscopy enable continuous monitoring of product composition and conversion efficiency. These systems provide feedback for automatic adjustment of process parameters to maintain optimal operating conditions [9] [6]. The integration of process control with catalyst performance monitoring allows for predictive maintenance and optimization of catalyst replacement schedules [5].

Industrial-Scale Production Challenges and Solutions

Heat Management and Temperature Control

Industrial-scale esterification processes face significant challenges in maintaining uniform temperature distribution across large reactor volumes. Temperature variations can result in localized hot spots leading to catalyst deactivation and reduced product quality [10] [11]. The highly exothermic nature of esterification reactions requires sophisticated heat management systems to prevent runaway reactions and maintain optimal operating conditions [1] [4].

Solutions include the implementation of multi-zone temperature control systems with independent heating and cooling circuits. Heat exchanger networks with optimized designs ensure efficient heat removal while maintaining temperature uniformity [11]. The use of modular reactor designs allows for better heat management and provides flexibility in scaling production capacity [12].

Mass Transfer Limitations and Mixing Efficiency

Large-scale reactors experience mass transfer limitations that can significantly impact reaction efficiency and product quality. Poor mixing leads to concentration gradients and reduced contact between reactants and catalysts [13] [14]. The heterogeneous nature of solid acid catalysts compounds these challenges by creating additional resistance to mass transfer [15].

Engineering solutions involve the implementation of advanced mixing technologies including static mixers, rotor-stator systems, and structured packing materials. These technologies enhance mass transfer rates and ensure uniform distribution of reactants throughout the reactor volume [13] [16]. The optimization of reactor geometry and flow patterns minimizes dead zones and ensures optimal residence time distribution [11].

Catalyst Deactivation and Regeneration

Industrial operations face challenges related to catalyst deactivation through multiple mechanisms including thermal degradation, poisoning by impurities, and mechanical attrition. Water accumulation on catalyst surfaces represents a primary cause of deactivation in esterification processes [15] [17]. The presence of metal ions and other impurities in feedstocks can irreversibly poison acid sites [14].

Solutions include the development of hydrophobic solid acid catalysts that resist water adsorption and maintain activity in the presence of water [15]. Implementation of catalyst regeneration protocols involving thermal treatment and acid washing extends catalyst lifetime and reduces replacement costs [17] [18]. The use of guard beds and feedstock purification systems prevents catalyst poisoning and extends operational life [14].

Industrial Production Challenges and Solutions

Challenge CategorySpecific IssueImpact on ProductionSolution StrategyImplementation Cost
Heat ManagementTemperature uniformityReduced yieldHeat exchanger designMedium
Mass TransferMixing efficiencyLower conversionReactor optimizationLow
Catalyst DeactivationWater poisoningShortened catalyst lifeHydrophobic catalystsHigh
Equipment CorrosionAcid corrosionEquipment failureCorrosion-resistant materialsHigh
Product PurificationAzeotrope formationIncreased costsDistillation columnsMedium
Process ControlResidence time distributionProduct quality variationAdvanced process controlMedium

Equipment Corrosion and Material Selection

The corrosive nature of organic acids and reaction intermediates poses significant challenges for equipment design and material selection. Conventional carbon steel equipment experiences rapid corrosion leading to equipment failure and product contamination [10] [19]. The high operating temperatures and presence of water exacerbate corrosion rates [11].

Solutions involve the selection of corrosion-resistant materials including stainless steel grades 316L and 321, as well as specialized alloys for extreme conditions. The implementation of protective coatings and linings provides cost-effective corrosion protection for large equipment [19] [20]. Regular inspection and maintenance protocols ensure early detection of corrosion and prevent catastrophic failures [10].

Product Purification and Separation Challenges

Industrial production faces challenges in product purification due to the formation of azeotropes between water, alcohol, and ester components. These azeotropes complicate separation processes and increase energy consumption [21] [11]. The presence of unreacted starting materials and byproducts requires sophisticated separation technologies [22].

Advanced separation technologies including reactive distillation, membrane separation, and extractive distillation provide solutions for efficient product purification. These technologies integrate reaction and separation processes to improve overall efficiency and reduce energy consumption [11] [22]. The optimization of distillation column design and operating conditions minimizes energy requirements while maintaining product purity [19].

Economic Analysis and Process Economics

Production MethodCapital InvestmentOperating CostsEnergy Consumption (MJ/kg)Catalyst Life (hours)Product QualityScale Suitability
Batch ProcessLowHigh15-20200-500VariableSmall
Continuous Fixed-bedMediumMedium8-121000-2000ConsistentLarge
Continuous Stirred TankMediumMedium10-15800-1500GoodMedium-Large
Membrane ReactorHighLow6-10500-1000ExcellentSmall-Medium
Reactive DistillationHighLow5-81500-3000ExcellentLarge

Process Control and Automation

Industrial-scale operations require sophisticated process control systems to maintain consistent product quality and optimize production efficiency. The complexity of continuous esterification processes demands advanced control algorithms that can handle multiple variables simultaneously [12] [19]. Traditional control systems often struggle with the nonlinear behavior of esterification reactions and catalyst deactivation [11].

Solutions include the implementation of model predictive control (MPC) systems that use mathematical models to predict process behavior and optimize control actions. Advanced process control technologies including artificial intelligence and machine learning algorithms provide adaptive control capabilities that improve process performance over time [12] [19]. The integration of real-time optimization systems enables continuous adjustment of operating parameters to maintain optimal performance [11].

Environmental Compliance and Sustainability

Industrial production must comply with increasingly stringent environmental regulations regarding volatile organic compound (VOC) emissions and waste generation. The production of 2-(2-Butoxyethoxy)ethyl acetate generates organic vapors that require treatment before atmospheric release [10] [22]. Wastewater treatment and disposal represent additional environmental challenges [19].

Solutions include the implementation of vapor recovery systems and thermal oxidation units to minimize VOC emissions. The development of closed-loop processes minimizes waste generation and reduces environmental impact [22] [19]. The use of renewable feedstocks and bio-based catalysts provides pathways toward more sustainable production methods [10] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethylene glycol monobutyl ether acetate is a colorless liquid with a mild odor. Floats and mixes slowly with water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.
Colorless liquid with a mild odor. Floats and mixes slowly with water.

Color/Form

Colorless liquid

XLogP3

1.1

Exact Mass

204.1362

Boiling Point

475 °F at 760 mm Hg (USCG, 1999)
245.0 °C
245 °C
245-247 °C
475°F

Flash Point

240 °F (USCG, 1999)
241 °F (116 °C) (OPEN CUP)
105 °C c.c.
240°F

Vapor Density

Relative vapor density (air = 1): 7.0

Density

0.985 at 68 °F (USCG, 1999)
0.985 g/cu cm at 20 °C
Relative density (water = 1): 0.98
0.985

LogP

log Kow = 1.30 (est)
2.9

Odor

MILD, NOT UNPLEASANT ODOR

Appearance

Solid powder

Melting Point

-27 °F (USCG, 1999)
-32.0 °C
-32 °C
-27°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6UTS77LXB

GHS Hazard Statements

Aggregated GHS information provided by 375 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 314 of 375 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 61 of 375 companies with hazard statement code(s):;
H315 (59.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg
0.04 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 5.3

Pictograms

Irritant

Irritant

Other CAS

124-17-4

Wikipedia

Diethylene glycol monobutyl ether acetate

Biological Half Life

DGBA (5 mM) was hydrolysed in rat blood to diethylene glycol monobutyl ether (DGBE) with a half-life of less than 3 min.

Methods of Manufacturing

ESTERIFICATION OF DIETHYLENE GLYCOL MONOBUTYL ETHER WITH ACETIC ACID OR ACETIC ANHYDRIDE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Transportation equipment manufacturing
Ethanol, 2-(2-butoxyethoxy)-, 1-acetate: ACTIVE
FORMERLY USED AS INSECT REPELLENT.

Analytic Laboratory Methods

ESTIMATION IN ATMOSPHERE BY INFRA-RED ABSORPTION SPECTROSCOPY.
LIQ-GAS PHASE CHROMATOGRAPHY WOULD BE USEFUL IN RESOLVING MIXT, WHICH COULD THEN BE IDENTIFIED BY INFRARED OR MASS SPECTROPHOTOMETRY. /GLYCOL ETHERS/
Method: OSHA PV2095; Procedure: gas chromatography with a flame ionization detector; Analyte: butyl carbitol acetate; Matrix: air; Detection Limit: 0.06 ppm.

Dates

Last modified: 08-15-2023

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